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Compound of Interest

Compound Name:
4-(2-bromophenyl)-1H-pyrazol-3-

amine

CAS No.: 301373-45-5

Cat. No.: B2583880

Get Quote

Focus: Optimization of Kinase Inhibitors (CDK2/JNK3)
Executive Summary
This guide analyzes the 4-aryl-1H-pyrazol-3-amine scaffold, a privileged structure in medicinal

chemistry widely utilized as a hinge-binding pharmacophore in kinase inhibitor discovery. While

this monocyclic scaffold offers high ligand efficiency and synthetic accessibility, it is frequently

compared against fused bicyclic alternatives like Pyrazolo[1,5-a]pyrimidines to balance potency

with physicochemical properties.

Key Takeaway: The 4-aryl-1H-pyrazol-3-amine core functions as a robust "Donor-Acceptor-

Donor" (D-A-D) motif for ATP-competitive inhibition. SAR studies reveal that while the

monocyclic form achieves nanomolar (nM) potency, fusing the ring (e.g., to a pyrimidine) often

enhances selectivity and pushes potency into the sub-nanomolar range, albeit at the cost of

increased molecular weight.
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Scaffold Analysis & Mechanism of Action
The Pharmacophore: 4-Aryl-1H-pyrazol-3-amine
This scaffold mimics the adenine ring of ATP. Its efficacy relies on specific interactions within

the kinase ATP-binding pocket.

C3-Amine (Donor): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge

region (e.g., Glu81 in CDK2).

N2-Nitrogen (Acceptor): Accepts a hydrogen bond from the backbone amide (e.g., Leu83 in

CDK2).

4-Aryl Group: Projects into the hydrophobic pocket (gatekeeper region), determining

selectivity.

C5-Position: Often substituted (e.g., cyclopropyl) to fill the ATP-binding cleft and improve

packing against residues like Phe80.

Diagram: Kinase Binding Mode (Graphviz)
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Caption: Schematic representation of the 4-aryl-1H-pyrazol-3-amine binding mode within the

kinase ATP pocket.
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This section compares the Monocyclic 4-aryl-1H-pyrazol-3-amine (Subject) against its evolved

Bicyclic Pyrazolo[1,5-a]pyrimidine analog (Alternative) and a standard reference drug

(Roscovitine).

Comparison Criteria
Potency (IC50/Ki): Ability to inhibit the target kinase (CDK2/Cyclin A).

Ligand Efficiency (LE): Binding energy per heavy atom (crucial for fragment-based design).

Selectivity: Ability to distinguish between homologous kinases (e.g., CDK2 vs. CDK1).

Performance Data: CDK2/Cyclin A Inhibition

Feature
Monocyclic Scaffold

(Subject)

Bicyclic Alternative

(Pyrazolo[1,5-
a]pyrimidine)

Reference Standard

(Roscovitine)

Core Structure
4-Aryl-1H-pyrazol-3-

amine

Pyrazolo[1,5-

a]pyrimidine
Purine analog

Lead Compound Compound 13 [1] Compound 17 [2] Seliciclib

Potency (IC50/Ki) 31 nM (Ki) 0.29 nM (IC50) ~200 nM (IC50)

Ligand Efficiency High (>0.4) Moderate (~0.3) Moderate

Selectivity Profile Moderate (Pan-CDK)
High (CDK2 >

CDK1/4/6)
Moderate

Synthetic Steps 2-3 Steps (High Yield) 4-6 Steps Multi-step

Analysis of Experimental Data
The Monocyclic Advantage: The monocyclic aminopyrazole (Compound 13) achieves 31 nM

Ki with a much lower molecular weight (<300 Da) compared to the bicyclic alternative. This

makes it an ideal "fragment" or starting point for lead optimization where solubility and oral

bioavailability are prioritized.

The Bicyclic Evolution: Fusing the pyrazole to a pyrimidine ring (Compound 17) creates a

larger surface area for hydrophobic interaction, dropping the IC50 to 0.29 nM. However, this
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often reduces solubility and metabolic stability, requiring further "solubilizing" tails (e.g.,

morpholine groups).

Detailed SAR Insights
Zone 1: The 4-Aryl Ring (Selectivity Driver)

Observation: Unsubstituted phenyl rings at C4 show poor activity (>1 µM).

Optimization: ortho- or meta-substitution is critical.

Example: 2-Cl or 2-Me groups twist the phenyl ring out of coplanarity, improving fit in the

hydrophobic pocket.

Data: 4-(2-chlorophenyl) analogs often show 5-10x higher potency than 4-phenyl analogs

due to conformational restriction.

Zone 2: The C5-Position (Steric Fill)
Observation: Small lipophilic groups are preferred.

Optimization: A Cyclopropyl group at C5 is optimal.[1]

Mechanism:[2][3][4] It packs efficiently against the gatekeeper residue (Phe80 in CDK2)

without incurring a steric penalty. Bulky groups (t-butyl) here abolish activity.

Zone 3: N1-Nitrogen (Solvent Interface)
Observation: This position points toward the solvent.

Optimization: Ideal for attaching solubilizing groups (e.g., piperazine, morpholine) without

disrupting the hinge binding.

Experimental Protocols
Protocol A: Synthesis of 4-Aryl-1H-pyrazol-3-amines
(Knorr-Type)
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Rationale: This method is chosen for its regioselectivity and high yield, avoiding the formation

of unwanted isomers common in other pyrazole syntheses.

Reagents:

Arylacetonitrile (1.0 eq)

Ethyl formate or Benzoyl chloride (1.1 eq)

Hydrazine hydrate (1.2 eq)

Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)

Solvent: THF or Ethanol[4]

Step-by-Step Workflow:

Formylation/Acylation:

Suspend NaH (1.2 eq) in anhydrous THF at 0°C.

Add Arylacetonitrile dropwise. Stir for 30 min.

Add Ethyl formate (for C5-H) or Acid Chloride (for C5-Substituted) dropwise.

Checkpoint: Monitor TLC for disappearance of nitrile. Product is the

-formyl/acyl nitrile enolate.

Cyclization:

Quench the reaction with water and extract the intermediate or use directly (one-pot).

Dissolve intermediate in Ethanol.

Add Hydrazine hydrate (1.2 eq). Reflux for 2-4 hours.

Purification:
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Cool to room temperature. The product often precipitates.

Filter and wash with cold ethanol. Recrystallize from Ethanol/Water.

Diagram: Synthesis Workflow (Graphviz)

Arylacetonitrile 1. NaH, THF
2. Ethyl Formate

Intermediate:
3-Oxo-2-arylpropanenitrile

Hydrazine Hydrate
EtOH, Reflux 4-Aryl-1H-pyrazol-3-amine
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Caption: Two-step synthesis of the 4-aryl-1H-pyrazol-3-amine scaffold.

Protocol B: CDK2/Cyclin A Kinase Assay
Rationale: A radiometric assay is the "Gold Standard" for kinetic validation, avoiding artifacts

common in fluorescence-based screens.

Preparation: Mix CDK2/Cyclin A complex (5-10 nM) in Kinase Buffer (50 mM HEPES pH 7.5,

10 mM MgCl2, 1 mM DTT).

Substrate: Add Histone H1 (substrate) and varying concentrations of the test compound

(dissolved in DMSO).

Initiation: Start reaction with ATP mixture (10 µM cold ATP + 0.5 µCi [

-33P]ATP).

Incubation: Incubate at 30°C for 30 minutes.

Termination: Spot aliquots onto P81 phosphocellulose paper. Wash 3x with 0.75%

phosphoric acid to remove unreacted ATP.

Quantification: Measure radioactivity via liquid scintillation counting.

Calculation: Plot % Inhibition vs. Log[Compound] to determine IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com
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